

# 3Alaph-Tigloyloxypterokaurene L3 spectroscopic data (NMR, MS, HPLC)

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## Compound of Interest

Compound Name: 3Alaph-Tigloyloxypterokaurene L3

Cat. No.: B12442409

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## In-Depth Technical Guide: 3 $\alpha$ - Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols for the ent-kaurane diterpenoid, 3 $\alpha$ -tigloyloxypterokaurene L3. The information presented is collated from the primary literature describing its isolation and characterization.

## Core Spectroscopic Data

3 $\alpha$ -Tigloyloxypterokaurene L3 was first isolated from the ethanol extract of *Wedelia trilobata*.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its structure was elucidated through extensive spectroscopic analysis.

## Mass Spectrometry (MS) Data

The molecular formula of 3 $\alpha$ -tigloyloxypterokaurene L3 was established as C<sub>25</sub>H<sub>36</sub>O<sub>5</sub> through High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

Ion	Mass-to-Charge Ratio (m/z)	Type
[M] <sup>+</sup>	416.2554 (Calculated: 416.2563)	HREIMS
[M+Na] <sup>+</sup>	439	ESIMS

Table 1: Mass Spectrometry  
Data for 3 $\alpha$ -  
Tigloyloxypterokaurene L3.

## Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group
3513	Hydroxyl (-OH)
1701	Carbonyl (C=O)
1652	Double Bond (C=C)

Table 2: Key IR Absorption Bands for 3 $\alpha$ -  
Tigloyloxypterokaurene L3.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were pivotal in determining the detailed structure of 3 $\alpha$ -tigloyloxypterokaurene L3. The presence of a tigloyloxy group was indicated by a downfield olefinic proton at  $\delta$ H 6.86 (br. q, J = 7.1 Hz) and two methyl signals at  $\delta$ H 1.77 (br. d, J = 7.1 Hz) and 1.82 (br. s) in the <sup>1</sup>H NMR spectrum.

Carbon No.	$^{13}\text{C}$ NMR ( $\delta\text{c}$ )	$^1\text{H}$ NMR ( $\delta\text{H}$ , mult., J in Hz)
1	39.5	1.35, m; 1.80, m
2	18.5	1.65, m; 1.75, m
3	80.5	4.85, dd, J = 11.5, 4.5
4	38.8	-
5	55.8	1.15, d, J = 10.5
6	21.5	1.50, m; 1.60, m
7	41.3	1.45, m; 1.55, m
8	42.3	-
9	52.5	1.65, m
10	39.58	-
11	18.8	1.40, m; 1.50, m
12	33.5	1.60, m; 1.70, m
13	41.3	2.77, br. s
14	38.1	1.75, m; 1.95, m
15	48.5	2.05, m; 2.15, m
16	158.6	-
17	103.5	4.80, s; 4.90, s
18	28.5	1.25, s
19	177.2	-
20	15.5	0.95, s
1'	167.5	-
2'	128.5	-
3'	138.5	6.86, br. q, J = 7.1

4'	14.5	1.82, br. s
5'	12.5	1.77, br. d, J = 7.1

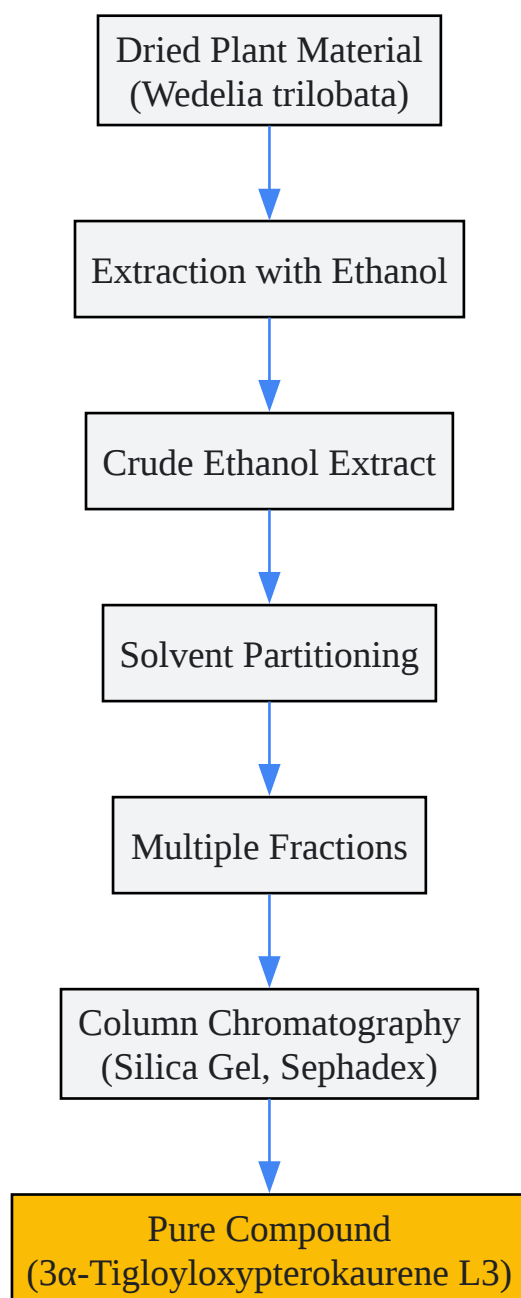
Table 3:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for 3 $\alpha$ -Tigloyloxypterokaurene L3 (in  $\text{CDCl}_3$ ). Data interpreted from published sources.[3]

## Experimental Protocols

The structural elucidation of 3 $\alpha$ -Tigloyloxypterokaurene L3 involved a standard phytochemical workflow, including extraction, chromatographic separation, and spectroscopic analysis.

### Isolation Protocol

The compound was isolated from the ethanol extract of the plant *Wedelia trilobata*.<sup>[2]</sup> The general procedure for isolating diterpenoids from plant material is as follows:



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Figure 1: General workflow for the isolation of 3α-Tigloyloxypterokaurene L3.

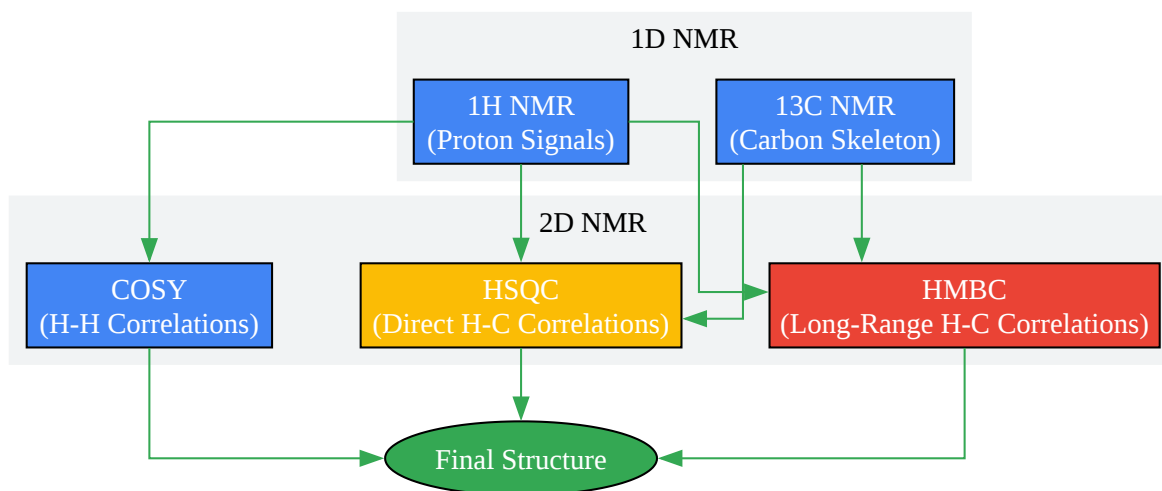
## Spectroscopic Analysis

The pure isolate was subjected to a suite of spectroscopic techniques to determine its structure.

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) experiments were performed to establish the carbon skeleton and the precise placement of functional groups.
- Mass Spectrometry: High-resolution mass spectrometry (HREIMS) was used to determine the exact molecular weight and elemental composition.
- Infrared Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyl, carbonyl, and olefinic moieties.
- Optical Rotation: The specific rotation was measured to determine the stereochemical nature of the molecule. For 3 $\alpha$ -Tigloyloxypterokaurene L3, the specific rotation was recorded as  $[\alpha]_{\text{D}^{19}} -72.9$  (c 0.24,  $\text{CHCl}_3$ ).

## Logical Relationships in Structure Elucidation

The final structure was confirmed by correlating data from various 2D NMR experiments.



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Figure 2: Correlation of spectroscopic data for structure elucidation.

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## References

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